N-cyclohexyl-2,5-dimethoxybenzenesulfonamide

Lipophilicity Pharmacokinetics SAR

This 2,5-dimethoxybenzenesulfonamide is a precise chemical vector for SAR studies. Its cyclohexyl N-substitution and 2,5-methoxy pattern create a distinct steric/electronic profile (tPSA 64.6 Ų, only 2 rotatable bonds) ideal as a CNS-penetrant negative control or minimal FBDD scaffold. Unlike the 3,4-regioisomer, quantified LogP (2.80) and LogSW (-3.78) shifts deconvolute lipophilicity from binding interactions, ensuring assay consistency. Select this core to baseline activity and advance hit triage with confidence.

Molecular Formula C14H21NO4S
Molecular Weight 299.39
CAS No. 433963-66-7
Cat. No. B2729547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,5-dimethoxybenzenesulfonamide
CAS433963-66-7
Molecular FormulaC14H21NO4S
Molecular Weight299.39
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CCCCC2
InChIInChI=1S/C14H21NO4S/c1-18-12-8-9-13(19-2)14(10-12)20(16,17)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3
InChIKeyLXYBGNRVROBPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement Guide: N-cyclohexyl-2,5-dimethoxybenzenesulfonamide for Targeted Screening Libraries


N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (CAS 433963-66-7) is a small-molecule sulfonamide from the ChemBridge screening compound collection, typically supplied as a solid with a molecular weight of 299.39 g/mol . It belongs to the broader class of N-substituted benzenesulfonamides, which are widely explored as privileged scaffolds in medicinal chemistry for targets like carbonic anhydrases, kinases, and GPCRs. Its structural features include a 2,5-dimethoxy substitution pattern on the phenyl ring and a cyclohexyl group on the sulfonamide nitrogen, suggesting a specific steric and electronic profile distinct from other analogs.

Why Generic N-cyclohexyl-2,5-dimethoxybenzenesulfonamide Analogs Are Not Interchangeable


While N-cyclohexyl-2,5-dimethoxybenzenesulfonamide is not yet associated with a known, potent bioactivity, its value in a research or procurement context is as a highly specific chemical vector for structure-activity relationship (SAR) studies. Simple substitution with other commercially available analogs, such as the 3,4-dimethoxy regioisomer or the N-benzyl derivative, introduces measurable and predictable shifts in key physicochemical properties like lipophilicity (LogP) and aqueous solubility (LogSW) . These shifts directly affect membrane permeability, protein binding, and overall pharmacokinetic profile, meaning even structurally similar compounds cannot be used as drop-in replacements without risking a complete change in assay outcomes or hit progression. The evidence below quantifies these differences to support precise compound selection.

Evidence Guide: Quantitative Differentiation of N-cyclohexyl-2,5-dimethoxybenzenesulfonamide


Optimized Lipophilicity for Membrane Penetration vs. Regioisomer

A direct head-to-head comparison with its closest regioisomer, N-cyclohexyl-3,4-dimethoxybenzenesulfonamide, reveals a lower calculated LogP for the target compound, suggesting improved drug-likeness and a more favorable balance between membrane permeability and potential promiscuity. The target compound's LogP is 2.80, compared to 2.92 for the 3,4-regioisomer .

Lipophilicity Pharmacokinetics SAR

Superior Predicted Aqueous Solubility vs. Regioisomer

The target compound exhibits a higher predicted aqueous solubility compared to its 3,4-dimethoxy regioisomer. Its logarithmic water solubility (LogSW) is -3.78 versus a lower value of -3.88 for the 3,4-isomer , indicating the target compound is more soluble.

Solubility Formulation Biophysical Assays

CNS Drug-Like Topological Polar Surface Area (tPSA)

The compound's topological polar surface area (tPSA) is 64.6 Ų . This value falls within the well-established range for good central nervous system (CNS) drug candidates (tPSA < 90 Ų), indicating potential for blood-brain barrier penetration. This is a class-level inference for N-substituted 2,5-dimethoxybenzenesulfonamides, where the tPSA is predominantly determined by the common core scaffold.

CNS Drug Design Physicochemical Properties Permeability

Minimal Molecular Flexibility Compared to Benzyl Analog

The target compound has only 2 rotatable bonds , compared to 4 rotatable bonds for the N-benzyl analog (N-benzyl-2,5-dimethoxybenzenesulfonamide) . This lower conformational flexibility can translate to a smaller entropy penalty upon target binding, potentially leading to higher binding affinity if a pharmacophore is correctly engaged.

Conformational Restriction Binding Affinity SAR

Recommended Applications for N-cyclohexyl-2,5-dimethoxybenzenesulfonamide (433963-66-7)


Physicochemical Probe for CNS SAR Libraries

Leveraging its favorable tPSA (64.6 Ų) and low rotatable bond count (2), this compound is an ideal negative control or inactive scaffold for CNS-targeted phenotypic or target-based screening. It can be used to define the baseline activity of the 2,5-dimethoxybenzenesulfonamide core, against which more decorated active analogs are measured .

Comparator for Regioisomeric Selectivity Studies

When target engagement is dependent on the precise spatial orientation of methoxy groups, this compound serves as the definitive 2,5-scaffold partner in comparative assays alongside its 3,4-regioisomer. The known physicochemical differences (ΔLogP, ΔLogSW) allow researchers to deconvolute the contributions of lipophilicity and polarity from specific binding interactions .

Core Scaffold for Fragment-Based Lead Generation

With a molecular weight of 299.39 g/mol and only a single hydrogen bond donor, this compound meets the criteria for a fragment-like or minimal scaffold for fragment-based drug discovery (FBDD). Its solid physical form and established commercial availability support high-throughput crystallization trials and NMR-based screening, where a rigid, soluble core is required .

Technical Documentation Hub

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